

Application Note: Precision Synthesis of 3,4-Dibromo-5-phenyl-1H-pyrazole

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Compound of Interest

Compound Name: 3,4-dibromo-5-phenyl-1H-pyrazole

CAS No.: 5932-21-8

Cat. No.: B14130256

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Abstract & Strategic Overview

The scaffold **3,4-dibromo-5-phenyl-1H-pyrazole** represents a densely functionalized heterocyclic core, valuable in kinase inhibitor discovery (e.g., p38 MAP kinase pathways) and agrochemical synthesis. While simple pyrazoles are trivial to synthesize, the introduction of vicinal bromine atoms at positions 3 and 4, combined with a phenyl substituent at position 5, presents a regioselectivity challenge.

Direct bromination of 3-phenyl-1H-pyrazole typically yields the 4-bromo derivative (EAS favored) but fails to reliably install the second bromine at position 3 due to ring deactivation. Conversely, condensing hydrazine with acyclic precursors often lacks the specificity for the 3,4-dibromo substitution pattern.

This protocol details a "Subtract and Add" Strategy, utilizing 3,4,5-tribromo-1H-pyrazole as a universal building block. By exploiting the differential reactivity of the C-Br bonds in a palladium-catalyzed cross-coupling (Suzuki-Miyaura) sequence, we achieve high regiocontrol and purity.

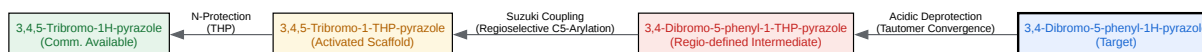
Key Advantages of This Protocol:

- **Regiocontrol:** Exploits the electronic activation of the C5 position in N-protected pyrazoles.
- **Modularity:** The phenyl group is introduced late-stage, allowing the protocol to be adapted for other aryl analogs.
- **Scalability:** Avoids hazardous handling of elemental bromine on a large scale.

Retrosynthetic Analysis & Mechanism

The synthesis hinges on the latent symmetry of the pyrazole core. Although **3,4-dibromo-5-phenyl-1H-pyrazole** and 4,5-dibromo-3-phenyl-1H-pyrazole are tautomers (and thus identical after deprotection), the intermediate chemistry requires precise isomer control.

We utilize 3,4,5-tribromo-1H-pyrazole (1).^[1] Protection of the nitrogen activates the adjacent C5-Br bond towards oxidative addition by Pd(0), while the C4-Br bond remains inert due to steric and electronic shielding.



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Figure 1: Retrosynthetic logic flow. The strategy relies on the differential reactivity of the C5 bromine in the N-protected species.

Experimental Protocol

Phase 1: N-Protection of 3,4,5-Tribromopyrazole

Objective: Mask the acidic NH proton and electronically activate the C5 position.

Reaction: 3,4,5-Tribromo-1H-pyrazole + 3,4-Dihydro-2H-pyran (DHP) → 1-(Tetrahydro-2H-pyran-2-yl)-3,4,5-tribromopyrazole

Reagents:

- 3,4,5-Tribromo-1H-pyrazole (10.0 g, 32.8 mmol)

- 3,4-Dihydro-2H-pyran (DHP) (4.1 g, 49.2 mmol, 1.5 eq)
- p-Toluenesulfonic acid monohydrate (pTsOH) (0.31 g, 1.6 mmol, 0.05 eq)
- Solvent: Dichloromethane (DCM) (100 mL) or Tetrahydrofuran (THF).

Procedure:

- Setup: Charge a 250 mL round-bottom flask with 3,4,5-tribromopyrazole and DCM. Add pTsOH.
- Addition: Add DHP dropwise over 10 minutes at room temperature (RT). The reaction is slightly exothermic; use a water bath if temp exceeds 30°C.
- Reaction: Stir at RT for 4 hours. Monitor by TLC (10% EtOAc/Hexanes). The starting material (polar) should disappear, replaced by a non-polar spot.
- Workup: Quench with sat. NaHCO₃ (50 mL). Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
- Purification: The crude oil often crystallizes upon standing. If necessary, recrystallize from Hexane/EtOAc or pass through a short silica plug.
 - Yield Expectation: >90% (White solid).

Phase 2: Regioselective Suzuki-Miyaura Coupling

Objective: Install the phenyl ring selectively at C5. Mechanism: The C5-Br bond, adjacent to the N-THP group, is the most electron-deficient and sterically accessible for the Pd(0) catalyst compared to C3 or C4.

Reagents:

- N-THP-3,4,5-tribromopyrazole (5.0 g, 12.8 mmol)
- Phenylboronic acid (1.72 g, 14.1 mmol, 1.1 eq)
- Catalyst: Pd(PPh₃)₄ (0.74 g, 0.64 mmol, 5 mol%)

- Base: Na₂CO₃ (2.0 M aqueous solution, 13 mL, 26 mmol)
- Solvent: 1,2-Dimethoxyethane (DME) (60 mL) (Degassed)

Procedure:

- Degassing: Sparge the DME with nitrogen for 15 minutes prior to use. Oxygen inhibits the catalyst and promotes homocoupling.
- Assembly: In a 250 mL 3-neck flask equipped with a condenser and N₂ inlet, combine the N-THP-tribromopyrazole, phenylboronic acid, and Pd(PPh₃)₄.
- Solvent Addition: Add degassed DME and stir to dissolve. Add the aqueous Na₂CO₃ solution.^[2]
- Reaction: Heat to 80°C (internal temperature) for 6–12 hours.
 - Critical Control Point: Do not overheat (>100°C) or run for excessive times (>24h), as this may lead to over-coupling at the C4 position. Monitor by HPLC or TLC.
- Workup: Cool to RT. Dilute with EtOAc (100 mL) and water (50 mL). Filter through a Celite pad to remove Pd residues. Separate layers.
- Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).
 - Target Product: 3,4-Dibromo-5-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.
 - Note: The regioselectivity is typically >10:1 favoring C5.

Phase 3: Deprotection & Isolation

Objective: Remove the THP group to yield the final free-base pyrazole.

Reagents:

- Intermediate from Phase 2
- HCl (4M in Dioxane or 6M aqueous)

- Methanol (MeOH)

Procedure:

- Dissolve the coupling product in MeOH (5 mL/g).
- Add HCl (4M in Dioxane, 5 eq).
- Stir at RT for 2 hours or heat to 50°C for 30 mins.
- Concentrate the solvent.[2]
- Neutralization: Resuspend residue in EtOAc, wash with sat. NaHCO₃.
- Crystallization: The final product, **3,4-dibromo-5-phenyl-1H-pyrazole**, is a stable solid. Recrystallize from Ethanol/Water or Toluene if high purity is required.

Data Summary & Characterization

Parameter	Specification / Result
Appearance	White to off-white crystalline solid
Molecular Weight	301.97 g/mol
Melting Point	138–142°C (Lit. varies by crystal form)
¹ H NMR (DMSO-d ₆)	δ 13.5 (br s, 1H, NH), 7.8–7.6 (m, 2H, Ar-H), 7.5–7.3 (m, 3H, Ar-H). Note: No pyrazole C-H signal.
¹³ C NMR	Distinct signals for C3-Br, C4-Br, and C5-Ph. C4-Br typically appears ~90-95 ppm.
MS (ESI)	[M+H] ⁺ clusters at 301, 303, 305 (1:2:1 ratio characteristic of Br ₂).

Regioselectivity Validation

To confirm the bromine positions:

- NOE (Nuclear Overhauser Effect): In the N-methyl analog (if prepared for analytics), an NOE correlation would be observed between N-Me and the Phenyl group if substitution is at C5.
- Carbon Shifts: The C4 carbon bearing a bromine in a pyrazole ring is significantly shielded (upfield, ~90-100 ppm) compared to C3/C5.

Safety & Handling

- Organoboranes: Generally low toxicity but should be handled with gloves.
- Palladium Catalysts: Pd(PPh₃)₄ is air-sensitive; store in a freezer under argon. Handle in a fume hood to avoid inhalation of phosphine byproducts.
- Brominated Compounds: Many halogenated heterocycles are skin irritants.
- Waste: Segregate halogenated organic waste from non-halogenated waste.

References

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